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molecular formula C11H12BrN B8382040 3-(4-bromophenyl)-N,N-dimethylprop-2-yn-1-amine

3-(4-bromophenyl)-N,N-dimethylprop-2-yn-1-amine

Cat. No. B8382040
M. Wt: 238.12 g/mol
InChI Key: QRCKECHVIBAIGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07879808B2

Procedure details

Copper(I) iodide (17.4 mg, 0.0913 mmol), 0.113 ml (1.06 mmol) of N,N-dimethylprop-2-yn-1-amine, and 67.8 mg (0.0966 mmol) of bistriphenyl phosphine palladium dichloride were added in that order to a solution of 280.8 mg (0.993 mmol) of 1-bromo-4-iodobenzene in diisopropylamine (2 ml), and the mixture was stirred at room temperature for 50 min. The reaction solution was filtered through Celite. The solvent was removed by distillation, and the residue was then purified by column chromatography on silica gel (hexane:ethyl acetate=2:1 to 0:100) to give 248.4 mg (yield 99%) of the title compound.
Quantity
0.113 mL
Type
reactant
Reaction Step One
[Compound]
Name
bistriphenyl phosphine palladium dichloride
Quantity
67.8 mg
Type
reactant
Reaction Step One
Quantity
280.8 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Copper(I) iodide
Quantity
17.4 mg
Type
catalyst
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:6])[CH2:3][C:4]#[CH:5].[Br:7][C:8]1[CH:13]=[CH:12][C:11](I)=[CH:10][CH:9]=1>C(NC(C)C)(C)C.[Cu]I>[Br:7][C:8]1[CH:13]=[CH:12][C:11]([C:5]#[C:4][CH2:3][N:2]([CH3:6])[CH3:1])=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
0.113 mL
Type
reactant
Smiles
CN(CC#C)C
Name
bistriphenyl phosphine palladium dichloride
Quantity
67.8 mg
Type
reactant
Smiles
Name
Quantity
280.8 mg
Type
reactant
Smiles
BrC1=CC=C(C=C1)I
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)(C)NC(C)C
Name
Copper(I) iodide
Quantity
17.4 mg
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 50 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction solution was filtered through Celite
CUSTOM
Type
CUSTOM
Details
The solvent was removed by distillation
CUSTOM
Type
CUSTOM
Details
the residue was then purified by column chromatography on silica gel (hexane:ethyl acetate=2:1 to 0:100)

Outcomes

Product
Details
Reaction Time
50 min
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C#CCN(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 248.4 mg
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 105.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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